(-)-Nirtetralin
Overview
Description
(-)-Nirtetralin is a complex organic compound characterized by its unique structure, which includes multiple methoxy groups and a tetrahydrobenzo[f][1,3]benzodioxole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (-)-Nirtetralin typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxole Core: The initial step involves the formation of the benzodioxole core through a cyclization reaction. This can be achieved by reacting a suitable phenol derivative with formaldehyde under acidic conditions.
Introduction of Methoxy Groups: The methoxy groups are introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.
Addition of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be added via a Friedel-Crafts alkylation reaction, using an appropriate dimethoxybenzene derivative and a Lewis acid catalyst like aluminum chloride.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the aromatic ring or the methoxy groups, resulting in the formation of partially or fully reduced derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like halides or organometallic compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride, alkyl halides, and Grignard reagents.
Major Products
The major products formed from these reactions include various substituted derivatives, such as hydroxylated, halogenated, or alkylated compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound have been investigated for their potential as enzyme inhibitors, receptor modulators, and bioactive agents. Their ability to interact with biological macromolecules makes them valuable tools in drug discovery and development.
Medicine
Medicinally, this compound and its derivatives are studied for their potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities. Their structural complexity allows for the fine-tuning of pharmacological properties.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility. It is also explored for applications in electronics and photonics.
Mechanism of Action
The mechanism of action of (-)-Nirtetralin involves its interaction with specific molecular targets, such as enzymes, receptors, and nucleic acids. The compound’s methoxy groups and aromatic rings facilitate binding to these targets, modulating their activity and leading to various biological effects. Pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 5-(3,4-Dimethoxyphenyl)-4-methoxy-6,7-dimethyl-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxole
- 5-(3,4-Dimethoxyphenyl)-4-methoxy-6,7-bis(ethoxymethyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxole
- 5-(3,4-Dimethoxyphenyl)-4-methoxy-6,7-bis(methoxymethyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxane
Uniqueness
The uniqueness of (-)-Nirtetralin lies in its specific arrangement of methoxy groups and the tetrahydrobenzo[f][1,3]benzodioxole core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and interact with multiple biological targets sets it apart from similar compounds.
Properties
IUPAC Name |
5-(3,4-dimethoxyphenyl)-4-methoxy-6,7-bis(methoxymethyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O7/c1-25-11-16-8-15-10-20-23(31-13-30-20)24(29-5)22(15)21(17(16)12-26-2)14-6-7-18(27-3)19(9-14)28-4/h6-7,9-10,16-17,21H,8,11-13H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHQDZANQXMRHIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CC2=CC3=C(C(=C2C(C1COC)C4=CC(=C(C=C4)OC)OC)OC)OCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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